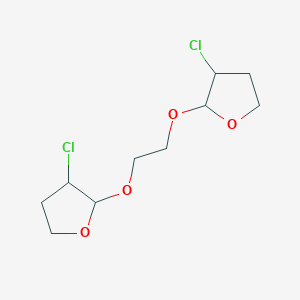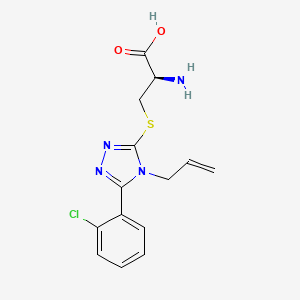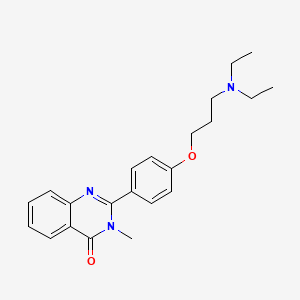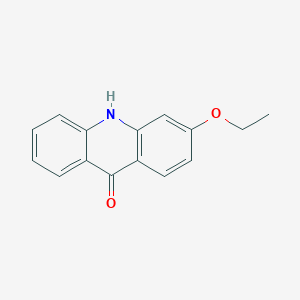
3-Ethoxyacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes an acridine core with an ethoxy group at the third position and a ketone group at the ninth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyacridin-9(10H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with phthalic anhydride, followed by cyclization and oxidation steps to form the desired acridinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Formation of acridinone quinones.
Reduction: Formation of 3-ethoxyacridin-9(10H)-ol.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethoxyacridin-9(10H)-one is used as a building block in the synthesis of more complex acridine derivatives. It serves as a precursor for the development of new materials with unique electronic and photophysical properties.
Biology: In biological research, this compound and its derivatives are studied for their potential as DNA intercalators. These compounds can bind to DNA and disrupt its function, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific color properties.
Mechanism of Action
The mechanism of action of 3-Ethoxyacridin-9(10H)-one involves its ability to intercalate into DNA. By inserting itself between DNA base pairs, the compound can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it binds and interferes with its function.
Topoisomerases: The compound may also inhibit topoisomerases, enzymes involved in DNA replication and repair, further contributing to its anticancer activity.
Comparison with Similar Compounds
3-Methoxyacridin-9(10H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
9-Aminoacridine: Lacks the ethoxy group and has an amino group at the ninth position.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness: 3-Ethoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position enhances its lipophilicity and may influence its interaction with biological targets compared to other acridine derivatives.
Properties
CAS No. |
160289-91-8 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)17/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
FYBYWDIHLBLQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


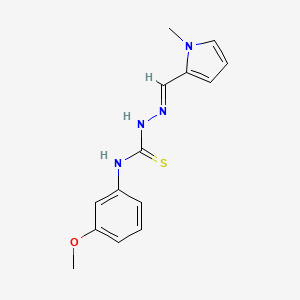
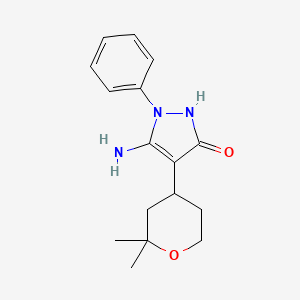
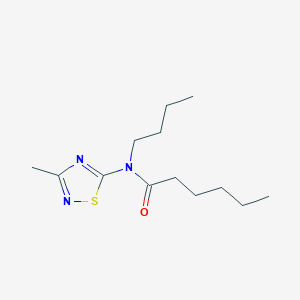
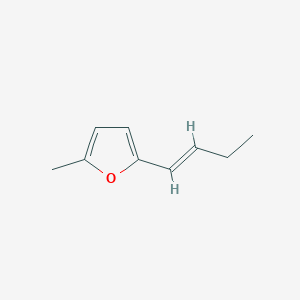



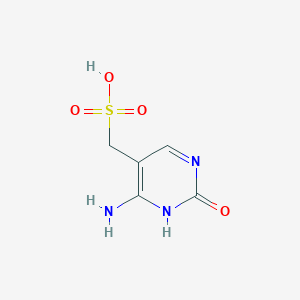
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

